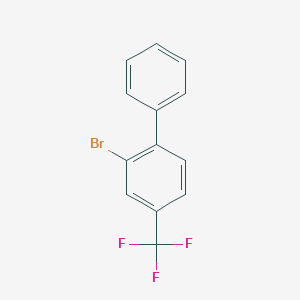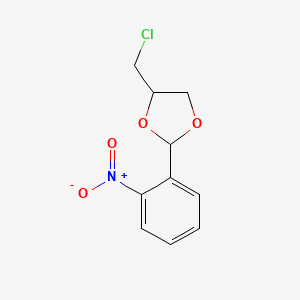
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a chloromethyl group and an o-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane typically involves the reaction of o-nitrobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.
Reaction Conditions:
Reagents: o-nitrobenzaldehyde, chloromethyl methyl ether
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide)
Reduction: Hydrogen gas with palladium on carbon as a catalyst
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group
Reduction: 4-(Aminomethyl)-2-(o-nitrophenyl)-1,3-dioxolane
Oxidation: 4-(Formyl)-2-(o-nitrophenyl)-1,3-dioxolane or 4-(Carboxyl)-2-(o-nitrophenyl)-1,3-dioxolane
Scientific Research Applications
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes due to its reactive functional groups.
Medicine: Investigated for its potential in drug development, particularly as a building block for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the nitro group can participate in redox reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-(p-nitrophenyl)-1,3-dioxolane
- 4-(Chloromethyl)-2-(m-nitrophenyl)-1,3-dioxolane
- 4-(Bromomethyl)-2-(o-nitrophenyl)-1,3-dioxolane
Uniqueness
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its para- and meta- counterparts.
Properties
CAS No. |
53460-81-4 |
|---|---|
Molecular Formula |
C10H10ClNO4 |
Molecular Weight |
243.64 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(2-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10ClNO4/c11-5-7-6-15-10(16-7)8-3-1-2-4-9(8)12(13)14/h1-4,7,10H,5-6H2 |
InChI Key |
LQLVIUVTQZTSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



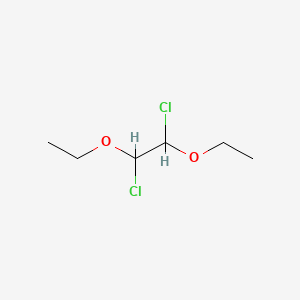
![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)

![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
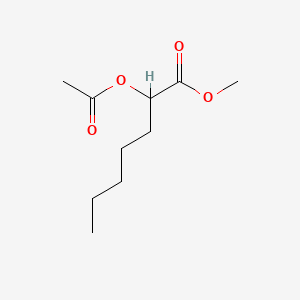
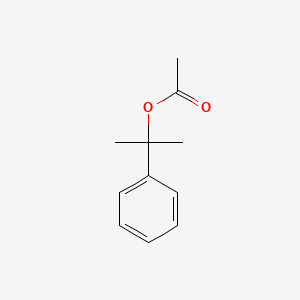
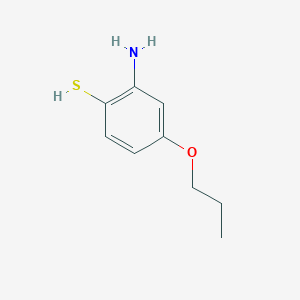
![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)
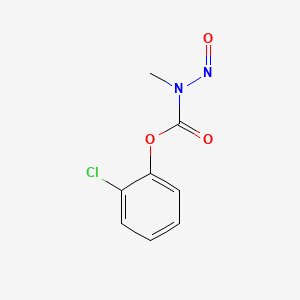
![2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-5-Oxazolecarboxylic acid methyl ester](/img/structure/B13959496.png)

